molecular formula C6H6N2O3 B1315159 2-Methyl-3-nitropyridine N-oxide CAS No. 5236-76-0

2-Methyl-3-nitropyridine N-oxide

Cat. No. B1315159
CAS RN: 5236-76-0
M. Wt: 154.12 g/mol
InChI Key: ZLBUTYITPACULR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 136-138°C .

Scientific Research Applications

Structural Chemistry

2-Methyl-3-nitropyridine N-oxide has been the subject of theoretical investigations to understand its structure and the dependency of the NO2 torsional motion on the applied wavefunction and basis set . The augmentation of the basis sets with diffuse functions showed a marked effect on the profile and barriers of the NO2 torsional potential . This understanding of the structure and torsional potential function is crucial for further applications of this compound.

Reactivity and Impact Sensitivity

The non-planarity of the heterocyclic ring in some nitropyridine N-oxides, including 2-Methyl-3-nitropyridine N-oxide, has been found to account for their distinctive reactivity and impact sensitivity . This characteristic makes them interesting subjects for further research in the field of chemical reactions.

Electronic Interplay

The electronic interplay between the NO2 group, the fluorine substituent, and the heterocyclic ring in 2-Methyl-3-nitropyridine N-oxide has been studied . This interplay is important for understanding the chemical behavior of this compound and its derivatives.

Synthesis and Reactions with Aromatic Aldehydes

2-Methyl-3-nitropyridine N-oxide can be synthesized and made to react with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . This reaction is useful in the synthesis of various organic compounds.

Reactions with Thiolate-Anions

Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . This property can be exploited in various chemical synthesis processes.

Fluorescent Properties

Some 2-styrylpyridines, which can be synthesized from 2-Methyl-3-nitropyridine N-oxide, have shown remarkable fluorescent properties . This makes them potentially useful in various applications that require fluorescence, such as in the field of biochemistry for tagging and tracking biological molecules.

Safety and Hazards

  • Combustibility : Classified as a combustible solid .

Future Directions

: Sigma-Aldrich: 3-Methyl-4-nitropyridine N-oxide

properties

IUPAC Name

2-methyl-3-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBUTYITPACULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504829
Record name 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitropyridine N-oxide

CAS RN

5236-76-0
Record name 2-Methyl-3-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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